molecular formula C6H4ClF2N B1592304 2-Chloro-4,5-difluoroaniline CAS No. 2613-32-3

2-Chloro-4,5-difluoroaniline

Cat. No.: B1592304
CAS No.: 2613-32-3
M. Wt: 163.55 g/mol
InChI Key: ZNDPHOPPLHZBMV-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluoroaniline typically involves multiple steps, starting from readily available precursors. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4,5-difluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluoroaniline depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets. The exact pathways involved vary depending on the specific context and application .

Comparison with Similar Compounds

  • 2,4-Difluoroaniline
  • 2,6-Difluoroaniline
  • 3,4-Dichloroaniline
  • 2,4-Dichloroaniline

Comparison: 2-Chloro-4,5-difluoroaniline is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain applications. Compared to other similar compounds, it may offer better performance in specific reactions or applications due to these unique properties .

Properties

IUPAC Name

2-chloro-4,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDPHOPPLHZBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602583
Record name 2-Chloro-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-32-3
Record name 2-Chloro-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,5-difluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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